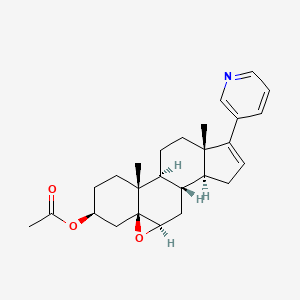
Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)-: is a complex organic compound that belongs to the class of steroids. Steroids are a large family of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is notable for its unique epoxy and pyridinyl groups, which may impart specific biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)- typically involves multiple steps, including the formation of the steroid backbone, introduction of the epoxy group, and attachment of the pyridinyl and acetate groups. Common reagents used in these reactions may include:
Oxidizing agents: For the formation of the epoxy group.
Acylating agents:
Pyridine derivatives: For the attachment of the pyridinyl group.
Industrial Production Methods
Industrial production methods for such complex steroids often involve advanced techniques such as:
Biocatalysis: Using enzymes to catalyze specific reactions.
Flow chemistry: Continuous flow processes to improve reaction efficiency and yield.
High-pressure reactions: To facilitate difficult transformations.
Análisis De Reacciones Químicas
Types of Reactions
Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)-: can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)-:
Chemistry: As a precursor for the synthesis of other complex molecules.
Biology: Studying its effects on cellular processes and signaling pathways.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)- involves its interaction with specific molecular targets, such as:
Receptors: Binding to steroid receptors to modulate gene expression.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Signaling pathways: Affecting cellular signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
Androstenedione: A precursor to testosterone and estrogen.
Testosterone: A primary male sex hormone.
Estradiol: A primary female sex hormone.
Uniqueness
Androst-16-en-3-ol, 5,6-epoxy-17-(3-pyridinyl)-, 3-acetate, (3beta,5beta,6beta)-: is unique due to its specific functional groups, which may impart distinct biological activities and chemical reactivity compared to other steroids.
Propiedades
Número CAS |
1868064-76-9 |
|---|---|
Fórmula molecular |
C26H33NO3 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
[(1S,2R,5S,7S,9R,11S,12S,16S)-2,16-dimethyl-15-pyridin-3-yl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-5-yl] acetate |
InChI |
InChI=1S/C26H33NO3/c1-16(28)29-18-8-11-25(3)22-9-10-24(2)20(17-5-4-12-27-15-17)6-7-21(24)19(22)13-23-26(25,14-18)30-23/h4-6,12,15,18-19,21-23H,7-11,13-14H2,1-3H3/t18-,19-,21-,22-,23+,24+,25+,26+/m0/s1 |
Clave InChI |
HIXCRYBQWBGPEX-KRTLOZRNSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C[C@@H]5[C@@]2(C1)O5)CC=C4C6=CN=CC=C6)C)C |
SMILES canónico |
CC(=O)OC1CCC2(C3CCC4(C(C3CC5C2(C1)O5)CC=C4C6=CN=CC=C6)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















